2-Phenyl-1-[(1-propylpyrazol-4-yl)methyl]piperazine
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Overview
Description
2-Phenyl-1-[(1-propylpyrazol-4-yl)methyl]piperazine is a chemical compound that features a piperazine ring substituted with a phenyl group and a propylpyrazolylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1-[(1-propylpyrazol-4-yl)methyl]piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution Reactions: The phenyl group and the propylpyrazolylmethyl group are introduced through substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization and substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can be employed to modify the pyrazole ring or the phenyl group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Phenyl halides, alkyl halides, pyrazole derivatives.
Major Products:
Oxidation Products: N-oxides of the piperazine ring.
Reduction Products: Modified pyrazole or phenyl derivatives.
Substitution Products: Various functionalized derivatives depending on the reagents used.
Scientific Research Applications
2-Phenyl-1-[(1-propylpyrazol-4-yl)methyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs for various diseases.
Mechanism of Action
The mechanism of action of 2-Phenyl-1-[(1-propylpyrazol-4-yl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
1-Phenylpiperazine: A simpler analog with a phenyl group attached to the piperazine ring.
2-Phenyl-1-(4-methylpiperazin-1-yl)ethan-1-ol: A related compound with a similar structure but different functional groups.
Uniqueness: 2-Phenyl-1-[(1-propylpyrazol-4-yl)methyl]piperazine is unique due to the presence of both a phenyl group and a propylpyrazolylmethyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-phenyl-1-[(1-propylpyrazol-4-yl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4/c1-2-9-21-14-15(11-19-21)13-20-10-8-18-12-17(20)16-6-4-3-5-7-16/h3-7,11,14,17-18H,2,8-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMMZZGBANNVNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)CN2CCNCC2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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